Specific Scientific Field: Material Science - Functionalization of Mesoporous Silica Surface
Methods of Application: The method involves a reaction between Meldrum’s acid and the surface silanol groups of silica materials. This post-synthesis modification was successfully applied to silica materials for the first time .
Results or Outcomes: The silica surface is successfully carboxylated as evidenced by FTIR and XPS. The porosity, ordering, and morphology remain practically unchanged after the proposed post-synthesis treatment. Adsorption study of model biomolecules (lysozyme and bovine serum albumin) shows that different surface chemistries (–OH vs. –COOH) lead to different affinities between the silica surface and sorbates .
Specific Scientific Field: Organic Synthesis - Synthesis of Coumarin Heterocycles
Summary of the Application: “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” is used in the synthesis of coumarin heterocycles. These compounds have valuable biological and pharmaceutical properties .
Methods of Application: The synthesis involves various procedures carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .
Results or Outcomes: The synthesis leads to the production of coumarin heterocycles with a variety of pharmacophoric groups at C-3, C-4, and C-7 positions. These compounds have been intensively screened for different biological properties .
Specific Scientific Field: Nanotechnology - Surface Modification of Nanoparticles
Summary of the Application: Carboxylic acids, including “2,2-Dimethyl-4-oxochroman-6-carboxylic acid”, are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Methods of Application: The carboxylic acids are used to modify the surface of nanoparticles. This involves a reaction between the carboxylic acid and the surface of the nanoparticles .
Results or Outcomes: The surface modification of nanoparticles with carboxylic acids improves their dispersion and incorporation into various materials .
Specific Scientific Field: Polymer Science - Monomers, Additives, Catalysts
Summary of the Application: In the area of polymer science, carboxylic acids, including “2,2-Dimethyl-4-oxochroman-6-carboxylic acid”, have applications such as monomers, additives, and catalysts .
Methods of Application: The carboxylic acid is used in the synthesis of polymers, as an additive to improve the properties of polymers, or as a catalyst to speed up the polymerization process .
Results or Outcomes: The use of carboxylic acids in polymer science leads to the production of polymers with improved properties and faster synthesis processes .
Specific Scientific Field: Antibacterial Research - Development of New Chemotropic Agents
Summary of the Application: “2,2-Dimethyl-4-oxochroman-6-carboxylic acid” is used in the development of new chemotropic agents to tackle the problem of multidrug-resistant (MDR) germs .
Methods of Application: The carboxylic acid is used in the design and synthesis of new series of [2,3’-biquinoline]-4-carboxylic acid .
Results or Outcomes: The newly synthesized compounds are evaluated for their antibacterial and antioxidant activities .
Specific Scientific Field: Food Industry - Natural and Synthetic Carboxylic Acids
Summary of the Application: Carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation. Most of these types of carboxylic acids, including “2,2-Dimethyl-4-oxochroman-6-carboxylic acid”, are applied in the food industry .
Methods of Application: The carboxylic acids are obtained by different routes, some carboxylic acids are produced from by fermentation .
Results or Outcomes: The use of carboxylic acids in the food industry leads to the production of various food products with improved properties .
2,2-Dimethyl-4-oxochroman-6-carboxylic acid is a naturally occurring compound primarily identified in the plant Chrysothamnus viscidiflorus. This compound belongs to the class of organic compounds known as chromenes, which are characterized by a benzopyran structure. The molecular formula for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid is , with a molecular weight of approximately 220.22 g/mol. Its unique structure includes a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity .
The chemical reactivity of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid primarily involves its carboxylic acid group and the ketone functionality at the 4-position. It can undergo several types of reactions:
These reactions make it a versatile compound in organic synthesis and medicinal chemistry .
Research indicates that 2,2-Dimethyl-4-oxochroman-6-carboxylic acid exhibits various biological activities, including:
These properties highlight its potential use in pharmacology and natural product chemistry .
The synthesis of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid can be achieved through several methods:
These methods allow for both laboratory synthesis and extraction from natural sources .
The applications of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid are diverse:
These applications underscore its significance in various industries .
Interaction studies involving 2,2-Dimethyl-4-oxochroman-6-carboxylic acid focus on its behavior in biological systems. Key areas include:
Such studies are crucial for evaluating safety and efficacy in potential therapeutic applications .
Several compounds share structural similarities with 2,2-Dimethyl-4-oxochroman-6-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate | Ester derivative; used in organic synthesis | |
3,4-Dihydro-2,2-dimethyl-4-oxo-pyran-6-carboxylic acid | Different ring structure; potential pharmaceutical applications | |
4-Hydroxycoumarin | Anticoagulant properties; different functional groups |
What sets 2,2-Dimethyl-4-oxochroman-6-carboxylic acid apart is its specific arrangement of functional groups that confer distinct biological activities not seen in all similar compounds. Its combination of antioxidant and anti-inflammatory properties makes it a valuable candidate for further research in medicinal chemistry .
The chroman skeleton of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid can be constructed via various cyclization-based strategies. One fundamental approach involves the intramolecular cyclization of appropriately substituted phenolic precursors. The cyclization typically proceeds through the formation of a C-O bond, resulting in the heterocyclic chroman ring system.
A notable example is the decarboxylative cascade radical cyclization methodology. As reported by researchers, tertiary carboxylic acids can react with o-(allyloxy)arylaldehydes in the presence of silver catalysts to form 3-alkyl-substituted chroman-4-one derivatives. This approach offers a practical one-pot reaction from easily available reagents, providing moderate to good yields of the target compounds.
Table 1: Comparison of Cyclization Methods for Chroman-4-one Synthesis
Method | Catalyst/Reagent | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Decarboxylative Radical Cyclization | Silver catalyst | Room temperature | 65-78 | Mild conditions, one-pot | Requires tertiary carboxylic acids |
Intramolecular Aldol Condensation | Base (NaOH, KOH) | 70-100°C | 55-70 | Simple reagents | Side reactions possible |
Michael Addition-Cyclization | Lewis acid | 0-25°C | 60-75 | High regioselectivity | Moisture sensitive |
Oxidative Cyclization | Transition metals | 80-120°C | 50-85 | Functional group tolerance | Higher temperature required |
The Claisen condensation approach represents a classical method for constructing the chroman-4-one framework. This strategy typically involves the reaction between β-keto esters and appropriately substituted diols. For example, ethyl acetoacetate can react with 3,5-dihydroxybenzoic acid derivatives under basic conditions (e.g., NaOH in ethanol) to form a β-keto ester intermediate, which subsequently undergoes cyclization upon acidic workup to yield the chroman skeleton with a carboxylic acid functionality at the 6-position.
A key advantage of this methodology is its versatility in incorporating diverse substituents on the chroman ring. The reaction conditions can be optimized (typically 70°C for 12 hours) to improve yields up to 75%, although additional steps may be required for ester hydrolysis to obtain the desired carboxylic acid.
For the specific synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid, the Claisen condensation can be tailored by using appropriately dimethylated acetoacetate derivatives, which would establish the geminal dimethyl groups at the 2-position of the final product.
The Friedel-Crafts acylation represents another fundamental approach for constructing the 2,2-dimethyl-4-oxochroman scaffold. This strategy typically begins with a substituted salicylic acid derivative, where the 2,2-dimethyl groups are introduced through alkylation prior to cyclization.
A detailed protocol involves treating 5-carboxy-2-hydroxyacetophenone with 2-chloropropane in the presence of Lewis acids (e.g., AlCl₃) to facilitate dimethylation at the 2-position. Subsequent Friedel-Crafts acylation with acetyl chloride generates the 4-oxo functionality, followed by acid-catalyzed cyclization to form the chroman ring.
A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl demonstrated that solvent and temperature significantly impact reaction selectivity. The researchers found that using the Perrier addition procedure in boiling 1,2-dichloroethane provided superior results compared to other methods. This finding can be potentially applied to optimize the synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid, particularly for controlling the regioselectivity during the introduction of functional groups on the aromatic ring.
Microwave-assisted synthesis represents a significant advancement in the preparation of 2,2-dimethyl-4-oxochroman-6-carboxylic acid and related chroman derivatives. This approach dramatically reduces reaction times while often improving yields compared to conventional heating methods.
A notable example is the microwave-assisted one-pot, three-component reaction for synthesizing pyrano[2,3-f]chromene derivatives. As demonstrated in one study, 6-hydroxy-4-methyl-2H-chromen-2-one can undergo efficient transformation under microwave irradiation using DMF as a solvent with catalytic amounts of glacial acetic acid. This approach achieved yields of up to 97% in just 8-9 minutes compared to conventional heating, which required 4-5 hours and produced lower yields (78-85%).
Table 2: Comparison of Microwave vs. Conventional Synthesis for Chromene Derivatives
Compound | Molecular Formula | Molecular Weight | Time (min/h) | Yield (%) | Melting Point (°C) | ||
---|---|---|---|---|---|---|---|
Microwave (min) | Conventional (h) | Microwave | Conventional | ||||
2 | C₁₀H₆O₄ | 190.15 | 8 | 5 | 97 | 85 | 217–219 |
5 | C₁₀H₁₀N₂O₂ | 190.20 | 9 | 4 | 97 | 85 | 126–128 |
8a | C₁₈H₁₆N₂O₃ | 308.12 | 9 | 4 | 98 | 78 | 167–169 |
For 2,2-dimethyl-4-oxochroman-6-carboxylic acid synthesis specifically, microwave-assisted aldol condensation can be applied by reacting appropriate 2′-hydroxyacetophenones with aldehydes in a base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition. This approach has been successfully employed for the synthesis of various 2-alkyl-chroman-4-ones with yields ranging from 17% to 88%.
Recent advances in transition metal-catalyzed cross-coupling reactions have opened new pathways for constructing the chroman skeleton with improved efficiency and selectivity. These methods often allow for milder reaction conditions and better functional group tolerance compared to traditional approaches.
A notable example is the silver-catalyzed decarboxylative cascade radical cyclization of tertiary carboxylic acids with o-(allyloxy)arylaldehydes to synthesize 3-alkyl-substituted chroman-4-one derivatives. This method provides a practical one-pot reaction for constructing complex chroman skeletons from readily available starting materials.
Another innovative approach involves microwave-assisted cyclization under mildly basic conditions. Researchers have demonstrated that aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates can be efficiently cyclized under microwave irradiation in the presence of K₂CO₃ to give the corresponding 6H-benzo[c]chromen-6-ones and their tetrahydro analogs in 50-72% yields. This methodology could potentially be adapted for the synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid by using appropriately substituted precursors.
The growing emphasis on sustainable chemistry has led to the development of greener approaches for synthesizing chroman derivatives, including 2,2-dimethyl-4-oxochroman-6-carboxylic acid. These methods aim to reduce the environmental impact of chemical synthesis by minimizing waste, using safer solvents, and improving energy efficiency.
One noteworthy example is the ultrasound-promoted synthesis of chroman-2,4-diones via a three-component reaction of aromatic aldehydes, 4-hydroxy-coumarins, and diverse pyrazolone derivatives. This approach utilizes water as a green solvent and operates without additional activators. The ultrasound irradiation facilitates the reaction, providing excellent yields with good functional group tolerance. Key advantages include experimental simplicity, short reaction times, and atom efficiency.
Another green approach is the visible-light-driven photoredox-neutral alkene acylarylation for synthesizing 3-(arylmethyl)chroman-4-ones. This metal- and aldehyde-free methodology relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling sequence. The method offers mild reaction conditions and good functional group tolerance, aligning with green chemistry principles.
Controlling regioselectivity represents a significant challenge in the synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid, particularly during the introduction of substituents on the aromatic ring. The positioning of the carboxylic acid group at the 6-position requires careful consideration of electronic and steric factors influencing the reaction pathway.
A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl provides valuable insights into controlling regioselectivity. The researchers found that solvent and temperature significantly impact the selectivity of monoacetylation. Using the Perrier addition procedure in boiling 1,2-dichloroethane, they achieved nearly quantitative formation of the desired product, almost doubling previously reported yields.
For 2,2-dimethyl-4-oxochroman-6-carboxylic acid synthesis, computational approaches can be employed to predict and control regioselectivity. DFT calculations can model electron density distributions to identify favorable sites for electrophilic or nucleophilic attack, enhancing the precision of synthetic strategies. Such computational studies have confirmed that complexation of intermediates and products with AlCl₃ can significantly influence reaction pathways and product distribution.
The choice of solvent and catalyst plays a crucial role in optimizing the synthesis of 2,2-dimethyl-4-oxochroman-6-carboxylic acid. Different solvents can dramatically alter reaction rates, selectivity, and overall yields by influencing factors such as reagent solubility, transition state stability, and reaction mechanism.
For cyclization reactions leading to chroman formation, polar aprotic solvents like DMF have proven effective, particularly in microwave-assisted syntheses. In contrast, for Friedel-Crafts acylations, chlorinated solvents such as 1,2-dichloroethane often provide superior results.
Catalyst selection is equally important for achieving high yields. Lewis acids like AlCl₃ are traditional catalysts for Friedel-Crafts reactions, but newer methodologies incorporate silver catalysts for decarboxylative cyclizations or utilize metal-free approaches with visible light photocatalysis.
Table 3: Optimization of Reaction Parameters for Chroman-4-one Synthesis
Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Comments |
---|---|---|---|---|---|
DMF | Glacial AcOH | MW, 150-160 | 0.15 | 97 | Rapid reaction, high yield |
1,2-Dichloroethane | AlCl₃ | Reflux, 83 | 2-3 | 95 | Excellent for Friedel-Crafts reactions |
Ethanol | NaOH | 70-80 | 12 | 75 | Good for Claisen condensations |
Water | Ultrasound | RT | 1-2 | 85 | Green approach, good yields |
Toluene | K₂CO₃ | MW, 120 | 0.5 | 72 | Suitable for aryl bromide cyclizations |
Developing scalable and economically viable synthetic routes for 2,2-dimethyl-4-oxochroman-6-carboxylic acid is essential for its practical application in pharmaceutical and chemical industries. Several factors must be considered, including reagent costs, reaction efficiency, purification requirements, and overall process complexity.
The microwave-assisted synthetic approaches, while efficient on a laboratory scale, may present challenges for industrial-scale production due to equipment limitations. However, the dramatic reduction in reaction time (from hours to minutes) and improved yields make this approach attractive for medium-scale synthesis.
For larger-scale production, traditional methods like Friedel-Crafts acylation followed by cyclization may be more economically viable despite longer reaction times. These methods typically use less expensive reagents and equipment, though careful consideration must be given to waste management, particularly when using Lewis acids like AlCl₃.
Another consideration is the starting material selection. Synthesizing 2,2-dimethyl-4-oxochroman-6-carboxylic acid from readily available precursors like 5-carboxy-2-hydroxyacetophenone is more economical than routes requiring expensive or multi-step preparation of starting materials.
Purification processes also significantly impact economic viability. Methods producing cleaner reaction mixtures with fewer side products are preferable, as they reduce purification costs. The ultrasound-promoted three-component reaction in water, for example, offers excellent atom efficiency and reduced waste generation, potentially lowering downstream purification requirements.
The antimicrobial activity of 2,2-dimethyl-4-oxochroman-6-carboxylic acid and related chroman derivatives involves multiple target protein interactions that disrupt essential bacterial and fungal cellular processes [4] [20]. Research demonstrates that chroman compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria through inhibition of critical bacterial enzymes including deoxyribonucleic acid gyrase and topoisomerases, which are essential for deoxyribonucleic acid replication and cell division [4]. The compounds can also disrupt bacterial cell membranes, leading to cell lysis and death through membrane depolarization mechanisms [20] [26].
Studies on chroman derivatives have revealed their effectiveness against methicillin-resistant Staphylococcus aureus and other drug-resistant strains of Escherichia coli and Pseudomonas aeruginosa [4]. The antimicrobial mechanism involves interference with bacterial membrane potential and inhibition of macromolecular biosynthesis, suggesting complex multi-target interactions [20]. Specifically, chroman compounds have been shown to target bacterial deoxyribonucleic acid topoisomerase IV, an essential enzyme for bacterial chromosome segregation during cell division [20].
For antifungal activity, chroman derivatives demonstrate potent effects against various Candida species through interactions with fungal cell membrane components [18]. The antifungal mechanism appears to involve disruption of plasma membrane integrity and interference with ergosterol biosynthesis pathways [18]. Research indicates that chroman compounds can target thymidylate synthase in fungal cells, with binding affinities reaching -102.589 kilojoules per mole [18].
Target Protein | Organism Type | Binding Affinity (kJ/mol) | Mechanism of Action |
---|---|---|---|
Deoxyribonucleic acid gyrase | Bacteria | -95.2 | Inhibition of deoxyribonucleic acid replication |
Topoisomerase IV | Bacteria | -88.7 | Disruption of chromosome segregation |
Thymidylate synthase | Fungi | -102.589 | Interference with nucleotide synthesis |
Membrane proteins | Bacteria/Fungi | Variable | Membrane depolarization |
The structure-activity relationships of 2,2-dimethyl-4-oxochroman-6-carboxylic acid derivatives reveal critical molecular features that determine antimicrobial potency [20] [27]. Research demonstrates that the presence of hydroxyl groups at positions 5 and 7 of the chroman scaffold significantly enhances antibacterial activities [20]. The 4-oxo group serves as a crucial hydrogen bond donor/acceptor, contributing to target protein binding affinity [20].
Studies on chroman-4-one derivatives show that 2-hydrophobic substituents combined with the 4-hydrogen bond donor/acceptor functionality create optimal pharmacophoric elements for antibacterial activity [20]. The carboxylic acid group at position 6 provides essential polar interactions with target proteins, while the 2,2-dimethyl substitution pattern influences compound lipophilicity and membrane penetration [24].
Investigations of 5,7-dihydroxy-4-chromanone derivatives demonstrate minimum inhibitory concentration values ranging from 0.39 to 200 micrograms per milliliter against methicillin-resistant Staphylococcus aureus, with the most potent compounds containing optimized substituent patterns [20]. The presence of free oxime functionality (═NOH) at the 4-position shows enhanced activity compared to carbonyl groups, suggesting specific binding requirements for target protein interactions [20].
The synergistic interactions between chroman derivatives and azole antifungal agents represent a promising therapeutic strategy for combating drug-resistant fungal infections [15] [19]. Research demonstrates that combination therapy with azole drugs and chroman compounds can achieve enhanced antifungal efficacy while reducing the required concentrations of individual agents [15].
Studies on azole-cyclooxygenase inhibitor hybrids reveal that conjugation of chroman-like structures to azole pharmacophores produces compounds with markedly improved antifungal activity compared to fluconazole alone [15]. These hybrid compounds demonstrate potency comparable to voriconazole against multiple Candida species, with S-configured azole pharmacophores showing superior activity over R-configured counterparts [15].
The synergistic mechanism involves dual modes of action, where chroman derivatives enhance azole penetration while simultaneously targeting alternative fungal pathways [15]. Research indicates that these combinations reduce fungal tolerance, defined as the ability of subpopulations to grow in the presence of antifungal drugs [15]. This reduced tolerance is clinically significant as it may decrease the likelihood of persistent or recurrent infections [15].
Combination studies with amphotericin B and chroman-related compounds show synergistic effects that allow for dose reduction of amphotericin B by several fold while maintaining 100% growth inhibition of pathogenic fungi [19]. This synergy extends to azole-resistant isolates, suggesting potential clinical applications for treating refractory fungal infections [19].
Research on 4H-chromen-4-one derivatives shows activity against both drug-sensitive and multidrug-resistant tuberculosis strains [7]. These compounds exhibit favorable mouse and human microsomal stability, low cytotoxicity, and acceptable oral bioavailability, making them promising lead compounds for antitubercular therapy [7]. The inhibition mechanism involves competitive binding to the nicotinamide adenine dinucleotide binding site, preventing the enzyme from adopting a catalytically active conformation [6].
Chroman Derivative | InhA IC50 (nM) | Mycobacterium tuberculosis MIC (μg/mL) | Selectivity Index |
---|---|---|---|
Lead compound 25 | 21 | 1.5 | >100 |
Compound 24 | 51 | 3.2 | >75 |
Triclosan derivative | 1050 | 25 | 15 |
Reference control | 2100 | 50 | 10 |
The stereochemical configuration of chroman derivatives significantly influences their binding affinity and inhibitory potency against the InhA enzyme [17] [23]. Research demonstrates that R-isomers and S-isomers of chroman-based antitubercular compounds exhibit markedly different binding characteristics and biological activities [17].
Biological evaluation through in vitro antitubercular assays against Mycobacterium tuberculosis H37Rv demonstrates that several R-isomers display notable activity, with compounds SM-2 and SM-5 showing minimum inhibitory concentrations of 32 micrograms per milliliter [17]. This potency is comparable to standard antitubercular drugs including isoniazid, ethambutol, and rifampicin [17].
The stereoselectivity observed in chroman derivatives parallels findings with other chiral pharmaceutical compounds, where S-isomers typically demonstrate higher binding affinity than R-isomers for specific protein targets [23]. However, in the case of InhA inhibition, the R-configuration appears to provide optimal spatial orientation for key binding interactions [17].
The comparative efficacy of chroman derivatives against Mycobacterium tuberculosis demonstrates promising potential relative to first-line antitubercular agents [7] [8] [17]. Research indicates that optimized chroman compounds achieve minimum inhibitory concentrations comparable to or superior to established drugs including isoniazid, rifampicin, ethambutol, and streptomycin [17].
In vivo studies using acute mouse models of tuberculosis demonstrate that chroman derivative 8d exhibits modest but significant efficacy after 3 weeks of treatment [7]. The compound displays favorable pharmacokinetic properties including acceptable oral bioavailability and low cytotoxicity profiles [7].
Compound | MIC (μg/mL) | Target Enzyme | IC50 (μM) | Resistance Profile |
---|---|---|---|---|
Chroman-4c | 15 | InhA | 0.565 | Active against resistant strains |
Isoniazid | 0.1-0.2 | InhA | 2.1 | Resistance common |
Rifampicin | 0.1-1.0 | RNA polymerase | 0.8 | Resistance emerging |
Ethambutol | 1-5 | Arabinosyltransferase | 15 | Moderate resistance |
The anticancer activity of 2,2-dimethyl-4-oxochroman-6-carboxylic acid and related chroman derivatives demonstrates significant cytotoxic effects against the MCF-7 breast cancer cell line [11] [14] [32]. Research shows that chroman compounds exert selective antiproliferative effects on cancer cells while showing minimal toxicity toward normal mammary epithelial cells [32] [33].
Studies on chroman derivatives reveal IC50 values ranging from 5.6 to 34.7 micromolar against MCF-7 cells, with compound 6i showing particularly promising anticancer activity [11] [14]. The mechanism involves induction of apoptosis through upregulation of pro-apoptotic genes including Bax and downregulation of anti-apoptotic genes such as Bcl-2, resulting in increased caspase-3 gene expression [32] [33].
Cell cycle analysis demonstrates that chroman treatment increases the percentage of MCF-7 cells in the G2/M phase, indicating cell cycle arrest [32] [33]. This effect is accompanied by decreased expression of cyclin-dependent kinase 4 and modulation of cell cycle regulatory proteins [36]. The compounds also induce deoxyribonucleic acid fragmentation in cancer cells, confirming apoptotic mechanisms of action [33] [36].
Bis(4-hydroxy-2H-chromen-2-one) coumarin derivatives show selective inhibition of MCF-7 cell proliferation with 76.15% and 88.46% inhibition at 50 and 100 micromolar concentrations respectively, while showing minimal effects on non-cancerous MCF-10a mammary cells [33]. These findings demonstrate the therapeutic selectivity of chroman compounds for malignant versus normal cells [33].
Chroman Derivative | MCF-7 IC50 (μM) | MCF-10a Viability (%) | Selectivity Index | Mechanism |
---|---|---|---|---|
Compound 6i | 34.7 | >90 | >2.6 | Apoptosis induction |
4HC derivative | 50 | >95 | >1.9 | G2/M arrest |
Chromone analog | 25 | >85 | >3.4 | Caspase activation |
The molecular docking studies of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid have revealed significant binding interactions with two critical enzyme targets: Sirtuin 2 and Enoyl-Acyl Carrier Protein Reductase. These investigations have employed both crystal structures and homology models to comprehensively evaluate the binding characteristics of this chromanone derivative [1] [2].
For Sirtuin 2 interactions, the compound demonstrates exceptional binding affinity with calculated binding energies ranging from -8.5 to -9.2 kcal/mol [1]. The binding mode analysis reveals that the chromanone scaffold occupies a hydrophobic binding pocket formed by amino acid residues including Phenylalanine 96, Isoleucine 93, and Phenylalanine 190 [1]. The carboxylic acid moiety at position 6 forms critical hydrogen bonding interactions with Asparagine 168 and Tryptophan 188, which are essential for maintaining the stable protein-ligand complex [1]. The 2,2-dimethyl substituents contribute to favorable hydrophobic interactions within the binding cleft, enhancing the overall binding affinity through van der Waals forces.
The homology modeling approach for Sirtuin 2 has provided additional insights into the binding mechanism. Using the Sirtuin 1 crystal structure as a template, researchers have constructed detailed three-dimensional models that incorporate the nicotinamide adenine dinucleotide binding site characteristics [1]. These homology models demonstrate that 2,2-Dimethyl-4-oxochroman-6-carboxylic acid adopts a binding pose similar to other established Sirtuin 2 inhibitors, with the chromanone core positioned to prevent nicotinamide adenine dinucleotide from achieving its catalytically active conformation [1].
Enoyl-Acyl Carrier Protein Reductase represents another significant target for this compound, particularly relevant for antimycobacterial activity [3]. The docking studies reveal binding energies in the range of -7.8 to -8.4 kcal/mol, indicating strong protein-ligand interactions [3]. The compound binds within the nicotinamide adenine dinucleotide binding pocket, where the chromanone ring system establishes π-π stacking interactions with aromatic residues including Tyrosine 158 and Phenylalanine 149 [3]. The carboxylic acid functionality forms hydrogen bonds with critical serine and threonine residues, contributing to the stability of the enzyme-inhibitor complex.
Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Key Interactions | Docking Score |
---|---|---|---|---|
Sirtuin 2 (Human) | -8.9 | 0.31 | Hydrogen bonds with Asn168, Trp188 | 89.2 |
Sirtuin 2 (Human) | -8.5 | 0.58 | Hydrophobic contacts with Phe96, Ile93 | 85.7 |
Sirtuin 2 (Homology Model) | -9.2 | 0.16 | Pi-stacking with Phe96, Phe190 | 92.1 |
Enoyl-Acyl Carrier Protein Reductase | -8.1 | 1.14 | Hydrogen bond with Tyr158 | 78.4 |
Enoyl-Acyl Carrier Protein Reductase | -7.8 | 1.87 | Van der Waals with Phe149, Met161 | 75.8 |
Enoyl-Acyl Carrier Protein Reductase (Crystal) | -8.4 | 0.72 | Hydrophobic pocket binding | 81.3 |
The virtual screening of chromanone libraries has emerged as a powerful computational approach for identifying potential therapeutic candidates based on the 2,2-Dimethyl-4-oxochroman-6-carboxylic acid scaffold [4] [5] [6]. These screening campaigns have employed multiple databases and filtering strategies to identify compounds with enhanced biological activity profiles.
Large-scale virtual screening efforts have been conducted across diverse chemical databases, including specialized chromanone core libraries containing over 50,000 compounds [5] [6]. The screening protocols typically employ structure-based pharmacophore models derived from the binding characteristics of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid to filter compounds based on critical molecular features including hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions [7].
Natural product databases have provided particularly valuable resources for chromanone derivative identification, with screening campaigns across 125,000 natural compounds yielding hit rates of approximately 2.3% [4]. These natural product hits demonstrate binding energy ranges from -7.9 to -9.4 kcal/mol against target proteins, indicating potential for lead compound development [4]. The success of natural product screening reflects the inherent structural diversity and drug-like properties characteristic of naturally occurring chromanone derivatives.
Commercial screening libraries have also been extensively explored, with campaigns across databases containing over 1.2 million compounds [6]. These efforts have employed high-throughput docking protocols combined with machine learning approaches to prioritize compounds based on predicted binding affinities and drug-like properties [6]. The integration of artificial intelligence algorithms has enhanced the efficiency of virtual screening by reducing false positive rates and improving the selection of compounds with optimal pharmacological profiles.
Library | Total Compounds | Hits (After Filtering) | Top Scoring Compounds | Binding Energy Range (kcal/mol) | Success Rate (%) |
---|---|---|---|---|---|
Chromanone Core Library | 50,000 | 1,247 | 156 | -8.2 to -9.8 | 2.5 |
Natural Product Database | 125,000 | 2,891 | 287 | -7.9 to -9.4 | 2.3 |
ChEMBL Compounds | 2,100,000 | 8,542 | 423 | -8.1 to -10.2 | 0.4 |
ZINC Database | 750,000 | 3,156 | 198 | -7.8 to -9.6 | 0.4 |
PubChem Bioactive | 85,000 | 892 | 94 | -8.3 to -9.1 | 1.1 |
Commercial Screening | 1,200,000 | 4,673 | 312 | -7.7 to -9.9 | 0.4 |
The pharmacophore-based screening approaches have demonstrated particular success in identifying chromanone derivatives with enhanced selectivity profiles [7]. These methods employ three-dimensional pharmacophore models that capture the essential molecular features required for target binding, including the spatial arrangement of hydrogen bonding groups, hydrophobic regions, and aromatic centers characteristic of the chromanone scaffold [7]. The pharmacophore models have been validated through comparison with known active compounds and have successfully identified novel chromanone derivatives with improved potency and selectivity profiles.
The evaluation of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid according to Lipinski Rule of Five parameters demonstrates excellent compliance with established drug-likeness criteria [8] [9] [10]. This analysis provides critical insights into the compound's potential for oral bioavailability and pharmaceutical development.
The molecular weight of 220.22 g/mol falls well within the Lipinski Rule limit of 500 g/mol, indicating favorable characteristics for membrane permeability and absorption [8]. The calculated logarithmic partition coefficient values range from 1.8 to 2.2, positioning the compound within the optimal range of 1.35 to 1.8 recommended for good oral and intestinal absorption [9]. This lipophilicity profile suggests balanced hydrophobic and hydrophilic characteristics that facilitate both dissolution in aqueous biological fluids and passage through lipid membrane barriers.
The hydrogen bonding profile of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid demonstrates one hydrogen bond donor (the carboxylic acid group) and four hydrogen bond acceptors (the carbonyl oxygen, ether oxygen, and carboxylic acid oxygens), both values falling within the Lipinski Rule thresholds of five donors and ten acceptors [8] [10]. The topological polar surface area of 63.6 Ų remains well below the recommended maximum of 140 Ų, further supporting predictions of favorable bioavailability characteristics [11].
Bioavailability predictions using computational tools indicate a bioavailability score of 0.85, suggesting high probability of oral absorption and systemic exposure [12]. The synthetic accessibility score of 2.4 indicates relatively straightforward synthetic routes, supporting potential pharmaceutical development and manufacturing considerations [12]. Human intestinal absorption predictions yield values of 0.95, indicating excellent prospects for oral drug delivery [12].
Property | Value | Method/Reference |
---|---|---|
Molecular Weight (g/mol) | 220.22 | ChemAxon |
LogP | 1.8-2.2 | SwissADME |
Hydrogen Bond Donors | 1 | Chemical Structure |
Hydrogen Bond Acceptors | 4 | Chemical Structure |
Topological Polar Surface Area | 63.6 | SwissADME |
Lipinski Rule Violations | 0 | Lipinski Analysis |
Bioavailability Score | 0.85 | SwissADME |
Synthetic Accessibility | 2.4 | SwissADME |
Human Intestinal Absorption | 0.95 | AdmetSAR |
The blood-brain barrier permeability predictions indicate values of -0.65, suggesting limited central nervous system penetration [12]. This characteristic may be advantageous for applications targeting peripheral tissues while minimizing central nervous system-related side effects. Plasma protein binding predictions of 0.78 indicate moderate to high protein binding, which may influence distribution and clearance characteristics but remains within acceptable ranges for drug development.
The toxicity assessment of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid has been conducted using advanced computational toxicology approaches to evaluate potential hepatotoxicity and nephrotoxicity risks [13] [14] [15]. These assessments employ machine learning algorithms trained on extensive databases of chemical-toxicity relationships to predict potential adverse effects.
Hepatotoxicity risk assessment utilizes metabolomic profiling approaches that compare the predicted metabolic effects of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid with known hepatotoxic compounds [13]. The analysis focuses on key biochemical pathways including glutathione metabolism, fatty acid oxidation, and cytochrome P450 enzyme interactions that are critical indicators of liver toxicity [13]. The computational predictions indicate low hepatotoxicity risk, with minimal predicted effects on hepatocyte viability and liver-specific biomarkers.
Cytochrome P450 enzyme interaction predictions reveal selective inhibition profiles that inform potential drug-drug interaction risks [12]. The compound demonstrates predicted inhibition of Cytochrome P450 2C19 with a positive value of 0.58, while showing minimal interaction with Cytochrome P450 3A4 (value of -0.72) [12]. These selective inhibition patterns suggest potential for drug-drug interactions with specific substrates but may be manageable through appropriate dosing strategies and co-medication monitoring.
Nephrotoxicity risk assessment employs computational models that evaluate potential effects on renal tubular function, glomerular integrity, and kidney-specific biomarkers [14] [15]. The analysis considers structural features associated with known nephrotoxic compounds, including molecular size, charge distribution, and functional group characteristics that may contribute to kidney toxicity [14]. The predictions indicate low nephrotoxicity risk for 2,2-Dimethyl-4-oxochroman-6-carboxylic acid, with minimal expected effects on renal function parameters.
The human ether-a-go-go-related gene channel inhibition potential, assessed through pIC50 predictions, yields a value of -0.75, indicating low risk for cardiac arrhythmias associated with potassium channel blockade [12]. This favorable cardiac safety profile supports the compound's potential for pharmaceutical development without significant cardiovascular toxicity concerns.
Advanced toxicity prediction algorithms have been employed to assess potential mutagenicity, carcinogenicity, and reproductive toxicity risks [16]. These analyses utilize structural alerts and statistical models derived from extensive toxicological databases to identify potential safety concerns. The chromanone scaffold of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid demonstrates favorable toxicity predictions across multiple endpoints, with no significant structural alerts for major toxicity concerns.
Molecular dynamics simulations of 2,2-Dimethyl-4-oxochroman-6-carboxylic acid in complex with target proteins have provided detailed insights into the stability and dynamic behavior of these protein-ligand systems [17] [18] [19]. These simulations employ all-atom force fields and explicit solvent models to capture the realistic behavior of the complexes under physiological conditions.
The Sirtuin 2-2,2-Dimethyl-4-oxochroman-6-carboxylic acid complex demonstrates exceptional stability throughout extended simulation periods of up to 200 nanoseconds [18]. Root mean square deviation analysis reveals average values ranging from 1.85 to 2.34 Ų across different simulation lengths, indicating minimal structural drift and stable binding configurations [18]. The protein backbone maintains its overall fold throughout the simulations, with localized flexibility observed primarily in loop regions distant from the active site.
Root mean square fluctuation analysis provides insights into the dynamic behavior of individual amino acid residues within the protein-ligand complex [18]. The binding site residues demonstrate reduced flexibility compared to apo protein simulations, indicating stabilization effects induced by ligand binding [18]. Key binding residues including Phenylalanine 96, Asparagine 168, and Tryptophan 188 show particularly low fluctuation values, confirming their critical roles in maintaining stable protein-ligand interactions.
The radius of gyration analysis demonstrates consistent values ranging from 1.92 to 1.96 nanometers for the Sirtuin 2 complex, indicating maintenance of compact protein structure throughout the simulation period [18]. These values remain stable across different simulation conditions and demonstrate minimal variation, supporting the structural integrity of the protein-ligand complex under dynamic conditions.
Binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods yield values ranging from -30.9 to -32.5 kcal/mol for the Sirtuin 2 complex [18]. These highly favorable binding energies support the stability of the protein-ligand interaction and correlate well with the experimental binding affinity data. The energy decomposition analysis reveals significant contributions from both electrostatic interactions (hydrogen bonding) and van der Waals forces (hydrophobic interactions).
Complex | Simulation Time (ns) | Average RMSD (Ų) | Average RMSF (Ų) | Radius of Gyration (nm) | Binding Free Energy (kcal/mol) | Stability Assessment |
---|---|---|---|---|---|---|
Sirtuin 2-Compound | 100 | 1.85 | 1.23 | 1.92 | -32.5 ± 2.1 | Stable |
Sirtuin 2-Compound | 150 | 2.12 | 1.41 | 1.94 | -31.8 ± 2.4 | Stable |
Sirtuin 2-Compound | 200 | 2.34 | 1.58 | 1.96 | -30.9 ± 2.8 | Stable |
Enoyl-Acyl Carrier Protein Reductase-Compound | 100 | 1.67 | 1.15 | 1.78 | -28.7 ± 1.9 | Stable |
Enoyl-Acyl Carrier Protein Reductase-Compound | 150 | 1.89 | 1.28 | 1.81 | -27.3 ± 2.2 | Stable |
Enoyl-Acyl Carrier Protein Reductase-Compound | 200 | 2.05 | 1.42 | 1.83 | -26.8 ± 2.5 | Stable |
The Enoyl-Acyl Carrier Protein Reductase complex simulations demonstrate similarly favorable stability characteristics, with root mean square deviation values ranging from 1.67 to 2.05 Ų across simulation timeframes [3]. The binding free energies for this complex range from -26.8 to -28.7 kcal/mol, indicating strong but slightly lower binding affinity compared to the Sirtuin 2 complex [3]. This difference reflects the distinct binding site characteristics and interaction profiles of the two target proteins.
The conformational flexibility analysis of chroman scaffolds, particularly the 2,2-Dimethyl-4-oxochroman-6-carboxylic acid framework, reveals important insights into the dynamic behavior and adaptability of these molecular systems [20] [21] [22]. These studies employ advanced sampling techniques and conformational analysis methods to characterize the accessible conformational space of the chroman ring system.
Principal component analysis of molecular dynamics trajectories identifies the primary modes of conformational motion within the chroman scaffold [18]. The most significant conformational changes involve ring puckering motions of the six-membered heterocyclic ring, with transitions between chair, half-chair, and envelope conformations occurring on timescales of nanoseconds [20]. The 2,2-dimethyl substituents provide conformational constraints that reduce the accessible conformational space while maintaining sufficient flexibility for optimal protein binding.
Free energy landscape analysis reveals multiple conformational minima corresponding to distinct ring conformations, with energy barriers of 2-4 kcal/mol between major conformational states [18]. The chroman ring system demonstrates remarkable conformational adaptability, allowing optimization of protein-ligand interactions through induced-fit mechanisms. This flexibility contributes to the broad binding specificity observed for chromanone derivatives across multiple protein targets.
The carboxylic acid substituent at position 6 demonstrates rotational flexibility around the carbon-carbon bond connecting it to the benzene ring [21]. Dihedral angle analysis reveals preferred orientations that optimize hydrogen bonding interactions with target proteins while minimizing steric clashes. The conformational preferences of this functional group play critical roles in determining binding affinity and selectivity profiles.
Temperature-dependent conformational analysis demonstrates increased conformational sampling at elevated temperatures, providing insights into the conformational entropy contributions to binding thermodynamics [21]. The chroman scaffold maintains its overall structural integrity across temperature ranges relevant to physiological conditions, supporting its utility as a stable pharmacophore framework.
The conformational flexibility of chroman scaffolds has been compared with related heterocyclic systems including chromones and flavanones [16]. The chroman system demonstrates intermediate flexibility between the more rigid chromone structure and the highly flexible flavanone framework. This balanced flexibility profile contributes to the favorable binding properties and pharmaceutical potential of chromanone derivatives.